molecular formula C12H14N4O3 B1420087 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid CAS No. 1152952-90-3

2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid

Cat. No.: B1420087
CAS No.: 1152952-90-3
M. Wt: 262.26 g/mol
InChI Key: VERVFTAAFGMFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid, also known by its chemical identifier CWB95290, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of 262.26 g/mol. The compound features a complex structure that includes a pyrazole ring substituted with a pyrrole moiety and a formamido group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring through cyclization reactions involving hydrazine and appropriate precursors.
  • Introduction of the pyrrole group via substitution reactions.
  • Finalization of the structure through the addition of the formamido group, which enhances its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis. A study highlighted that certain pyrazole derivatives demonstrated IC50 values as low as 3.0 µM, indicating potent anticancer potential .

CompoundCell LineIC50 (µM)
Compound AMCF-73.0
Compound BA5495.0
Compound CHCT1160.55

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may act as an antagonist to specific receptors involved in inflammatory pathways, similar to other pyrazole derivatives that have shown efficacy in inhibiting CRTh2 receptors .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may bind to various receptors or enzymes, altering their activity and leading to therapeutic effects.
  • Signal Pathway Modulation : It could modulate signaling pathways associated with cancer cell proliferation and survival, particularly through the inhibition of kinases involved in cell cycle regulation.

Case Studies

Several studies have explored the potential applications of similar compounds in clinical settings:

  • Study on Pyrazole Derivatives : A series of pyrazole acetic acid derivatives were evaluated for their CRTh2 antagonistic activity, revealing promising results for treating allergic inflammation .
  • Anticancer Efficacy : Research on benzamide derivatives indicated that modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that further exploration into structural variations could yield even more potent compounds .

Properties

IUPAC Name

2-[methyl-(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-14(8-10(17)18)12(19)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-7H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERVFTAAFGMFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N(C)CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 2
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 3
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 4
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 6
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid

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